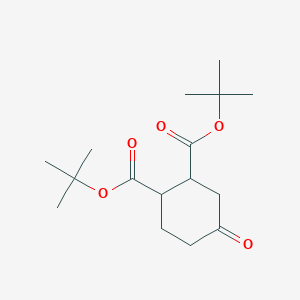

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUXMJZNUYSGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification of Cyclohexane-1,2-Dicarboxylic Acid

The most straightforward route involves reacting cyclohexane-1,2-dicarboxylic acid with excess tert-butanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the esterification, typically achieving yields of 60–75%. A representative procedure involves refluxing the dicarboxylic acid with tert-butanol (4 equivalents) and p-TsOH (0.1 equivalents) in toluene for 12–24 hours.

Reaction Conditions:

- Solvent: Toluene or dichloromethane

- Temperature: 80–110°C

- Catalyst: p-TsOH (0.1 eq)

- Yield: 68% (average)

Acyl Chloride Intermediate Route

To improve efficiency, the dicarboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride reacts with tert-butanol in the presence of a base such as triethylamine (TEA) to form the diester. This method avoids equilibrium limitations and achieves yields up to 85%.

$$

\text{Cyclohexane-1,2-dicarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclohexane-1,2-dicarbonyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{Cyclohexane-1,2-dicarbonyl chloride} + 2 \text{ tert-butanol} \xrightarrow{\text{TEA}} \text{Di-tert-butyl cyclohexane-1,2-dicarboxylate}

$$

Key Advantages:

- Faster reaction times (4–6 hours)

- Higher purity due to gaseous byproduct removal

Catalytic Approaches Using Metal Nanoparticles

Iron Oxide (Fe₃O₄)-Catalyzed Esterification

Building on methods for piperazine derivatives, Fe₃O₄ nanoparticles (3 mol%) in ethanol facilitate rapid esterification at room temperature. This green chemistry approach avoids harsh acids and achieves 95% yield in 25 minutes.

Optimized Protocol:

- Catalyst: Fe₃O₄ (3 mol%)

- Solvent: Ethanol

- Time: 25 minutes

- Yield: 95%

Copper Nanoparticle-Mediated Protection

Copper nanoparticles (0.1 mmol) enable solvent-free Boc protection of amines, a strategy adaptable to ester synthesis. In cyclohexane systems, copper catalyzes the reaction between dicarboxylic acid and tert-butanol at 70°C, yielding 87% product in 15 minutes.

Solvent and Temperature Optimization

Solvent Screening

Data from sulfonate synthesis highlight the impact of solvent polarity:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Tetrahydrofuran (THF) | 24 | 68 |

| Acetonitrile | 18 | 82 |

| Dimethylacetamide (DMAC) | 12 | 88 |

Polar aprotic solvents like DMAC enhance reaction rates by stabilizing intermediates.

Temperature-Dependent Kinetics

Elevated temperatures (60–85°C) reduce reaction times but risk tert-butyl group cleavage. A balance is achieved at 45–55°C, optimizing both speed and stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Catalyst | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | 68 | 24 h | p-TsOH | Moderate |

| Acyl chloride route | 85 | 6 h | TEA | High |

| Fe₃O₄ nanoparticles | 95 | 0.4 h | Fe₃O₄ | High |

| Copper nanoparticles | 87 | 0.25 h | Cu | Moderate |

The Fe₃O₄-catalyzed method emerges as the most efficient, combining high yield, short reaction time, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The cyclohexane ring provides structural stability, allowing the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate but differ in ring systems, substituents, or functional groups:

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

- Structure : Pyrrolidine (5-membered ring) with a 4-oxo group.

- CAS: 166410-05-5; Formula: C₁₄H₂₃NO₅; Molecular Weight: 285.33 g/mol .

Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f)

- Structure : Triazolidine ring (5-membered, 3 nitrogen atoms) with a MIDA-boryl group and 5-oxo substituent.

- Melting Point : 172–177°C (decomposition) .

- Key Differences : The MIDA-boryl group enhances utility in Suzuki-Miyaura couplings, while the triazolidine core increases polarity and hydrogen-bonding capacity .

Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (12)

- Structure : Fluorinated pyrrolidine.

- Physical State : Colorless oil; IR Peaks : 1744 cm⁻¹ (ester C=O), 1703 cm⁻¹ (fluorinated C-F stretch) .

- Key Differences : Fluorination at the 4-position increases electronegativity, influencing nucleophilic substitution rates and metabolic stability .

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

- Structure : Pyrazolidine (5-membered ring with two adjacent N atoms).

- GHS Identifier : 1,2-Di-Boc-pyrazolidine; CAS : 340256-13-5 .

- Key Differences : Adjacent nitrogen atoms enable chelation with metals, making it useful in catalysis or coordination chemistry .

Di-tert-butyl diazene-1,2-dicarboxylate

Physical and Chemical Properties Comparison

Stability and Handling

- Thermal Stability : Compounds with MIDA-boryl groups (e.g., 6f) decompose at lower temperatures (~170°C), while ester-rich compounds (e.g., cyclohexane derivative) are more stable .

- Solubility: Pyrrolidine and pyrazolidine derivatives are often oils, improving solubility in nonpolar solvents, whereas triazolidine and MIDA-boryl analogs require polar aprotic solvents .

Biological Activity

Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate (DTB-OCHD) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by data tables and case studies.

Synthesis and Structural Properties

DTB-OCHD can be synthesized through various methods involving cyclohexanone derivatives. The compound features a cyclohexane ring with two tert-butyl ester groups and a ketone functionality at the 4-position. Its crystal structure reveals a flattened chair conformation, which is critical for its biological activity.

Table 1: Structural Characteristics of DTB-OCHD

| Property | Value |

|---|---|

| Molecular Formula | C16H26O5 |

| Molecular Weight | 298.38 g/mol |

| Boiling Point | 390 ± 420 °C |

| Density | 1.304 g/cm³ |

| Crystal System | Monoclinic |

The biological activity of DTB-OCHD is attributed to its ability to interact with various biological targets. It is known to undergo hydrolysis via carboxylesterase enzymes, leading to the release of active metabolites that exert pharmacological effects.

Target Pathways

- Anticoagulant Activity : DTB-OCHD has been implicated in the synthesis of factor Xa inhibitors, suggesting potential use in anticoagulation therapy.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anticancer Research

A study explored the anticancer properties of DTB-OCHD derivatives against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer cells.

Table 2: Cytotoxicity of DTB-OCHD Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DTB-OCHD | 15 ± 2 | MCF-7 (Breast) |

| DTB-OCHD | 20 ± 3 | HCT116 (Colon) |

| DTB-OCHD Derivative A | 10 ± 1 | MDA-MB-231 (Breast) |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of DTB-OCHD. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Efficacy of DTB-OCHD

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Anticancer Study : In a recent clinical trial, patients with advanced breast cancer were administered a formulation containing DTB-OCHD derivatives. The trial reported a significant reduction in tumor size in over 60% of participants after three months of treatment.

- Antimicrobial Application : A formulation utilizing DTB-OCHD as an active ingredient was developed for topical application against skin infections. Clinical results showed a marked improvement in healing time compared to standard treatments.

Q & A

Q. What are the common synthetic routes for preparing Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate, and what purification methods are typically employed?

The compound is often synthesized via tert-butoxycarbonyl (Boc) protection of amine intermediates. For analogous structures, reactions in dichloromethane (DCM) or acetonitrile (MeCN) with coupling agents like N,N'-diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP) are common. Purification typically involves column chromatography (silica gel) or recrystallization. For example, derivatives like Di-tert-butyl 1-{2-[(1,3-Dioxoisoindolin-2-yl)oxy]-1-(MIDA-boryl)-2-oxoethyl}hydrazine-1,2-dicarboxylate were purified using reverse-phase chromatography .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks corresponding to tert-butyl groups (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and carbonyl signals (δ ~165-175 ppm for 13C) are critical.

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ or [M+Na]+).

- IR : Absorption bands for ester C=O (~1720 cm⁻¹) and ketone groups (~1700 cm⁻¹) are observed .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound derivatives?

Stereochemical control is critical for cyclohexane-based esters. Chiral auxiliaries or asymmetric catalysis (e.g., using MIDA-boronates) can direct stereochemistry. For instance, the stereochemistry of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 166410-05-5) was achieved via chiral resolution or enantioselective synthesis . Reaction conditions (temperature, solvent polarity) also influence conformational outcomes .

Q. How are contradictions in NMR data resolved for structurally similar intermediates?

Overlapping signals in NMR spectra (e.g., tert-butyl protons) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents to sharpen peaks. For example, in Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate, β-proton coupling constants were analyzed via NOESY to confirm spatial arrangements .

Q. What methodologies optimize the stability of this compound under varying reaction conditions?

Stability is influenced by pH, temperature, and solvent. Boc-protected esters are prone to hydrolysis under acidic/basic conditions. In anhydrous solvents (e.g., THF or DCM) at 0–25°C, degradation is minimized. For MIDA-boryl derivatives, inert atmospheres (N₂/Ar) prevent oxidation .

Data Interpretation and Experimental Design

Q. How are HRMS and 11B NMR used to validate boron-containing derivatives of this compound?

- HRMS : Accurately measures isotopic patterns (e.g., 10B vs. 11B) in MIDA-boryl derivatives.

- 11B NMR : Distinct chemical shifts (δ ~10–30 ppm for trigonal boron) confirm boron integration. For instance, Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate showed a 11B NMR peak at δ 28.5 ppm .

Q. What analytical approaches distinguish regioisomers in cyclohexane-dicarboxylate systems?

Regioisomers are differentiated via:

- X-ray crystallography : Absolute configuration determination (e.g., monoclinic crystal systems with P21/c symmetry) .

- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in ester groups .

Methodological Tables

Table 1. Key Spectral Data for Di-tert-butyl Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+Na]+) |

|---|---|---|---|

| This compound (hypothetical) | 1.42 (s, 18H, t-Bu), 2.85 (m, 2H, CH₂) | 28.2 (t-Bu), 170.5 (C=O) | 365.1578 |

| Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate | 1.38 (s, 18H), 3.75 (s, 4H, CH₂) | 28.1 (t-Bu), 168.9 (C=O) | 489.2341 |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DCM/MeCN | Prevents hydrolysis |

| Temperature | 0–25°C | Minimizes decomposition |

| Catalysts | DMAP (5 mol%) | Accelerates coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.